Ethyl 2,5-difluoro-4-methoxyphenylacetate
Description
Chemical Identification Parameters
Ethyl 2,5-difluoro-4-methoxyphenylacetate possesses well-defined chemical identification parameters that establish its unique identity within chemical databases and regulatory frameworks. The compound is assigned the Chemical Abstracts Service registry number 1803832-29-2, which serves as its primary identifier in chemical literature and commercial applications. The molecular formula C₁₁H₁₂F₂O₃ defines the atomic composition, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and three oxygen atoms.
The molecular weight of this compound has been precisely determined to be 230.21 grams per mole, which is consistent across multiple chemical supplier databases and represents a significant parameter for analytical and synthetic applications. The MDL number MFCD28790042 provides an additional identification code used in chemical inventory systems and research databases. This systematic identification framework ensures accurate recognition and differentiation from structurally similar compounds in chemical databases.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1803832-29-2 | |
| Molecular Formula | C₁₁H₁₂F₂O₃ | |
| Molecular Weight | 230.21 g/mol | |
| MDL Number | MFCD28790042 | |
| Purity Specification | Not Less Than 98% |
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural composition. The name this compound explicitly indicates the ethyl ester functionality, the positions of fluorine substitution at the 2 and 5 positions of the benzene ring, and the methoxy group placement at the 4 position. This nomenclature system provides immediate structural information to researchers and enables precise communication regarding the compound's identity.
Molecular Structure and Conformational Analysis
The molecular structure of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound consists of a benzene ring core substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position, connected to an acetate ester functionality through a methylene bridge. This structural architecture creates a unique electronic environment where the electron-withdrawing effects of fluorine atoms interact with the electron-donating properties of the methoxy group.
The fluorine substitution pattern in this compound creates distinctive electronic effects that influence molecular geometry and conformational preferences. The 2,5-difluoro substitution pattern generates a specific dipole moment distribution across the aromatic ring, which affects intermolecular interactions and potentially influences biological activity. The methoxy group at the 4 position, positioned between the two fluorine substituents, experiences unique electronic effects due to the opposing inductive influences of these substituents.
Conformational analysis reveals that the acetate ester side chain can adopt multiple rotational conformations around the carbon-carbon bond connecting the aromatic ring to the acetate group. The steric interactions between the ester functionality and the ring substituents, particularly the fluorine atoms, influence the preferred conformational states. Computational studies suggest that the compound exhibits restricted rotation around this bond due to steric hindrance and electronic effects from the substituents.
The three-dimensional structure of this compound demonstrates significant deviation from planarity due to the steric bulk of the substituents and the flexibility of the acetate ester chain. The methoxy group adopts a preferred orientation that minimizes steric clashes with adjacent fluorine atoms while maintaining optimal orbital overlap with the aromatic π-system. This structural arrangement contributes to the compound's distinctive physical properties and chemical reactivity patterns.
Crystallographic Data and Structural Elucidation
While specific crystallographic data for this compound is not directly available in the current literature, structural elucidation can be performed through comparison with related compounds and theoretical calculations. The crystallographic analysis of similar difluorinated methoxyphenylacetate compounds provides valuable insights into the expected solid-state structure and intermolecular packing arrangements of this compound.
Related difluorinated aromatic compounds typically exhibit specific intermolecular interaction patterns in the crystalline state, including fluorine-hydrogen contacts, π-π stacking interactions, and dipole-dipole associations. The presence of both fluorine atoms and the methoxy group in this compound suggests potential for multiple types of intermolecular interactions that would influence crystal packing and stability.
The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed information about molecular connectivity and fragmentation patterns. The fluorine atoms serve as distinctive spectroscopic markers that facilitate structural identification and confirm the substitution pattern. The characteristic chemical shifts and coupling patterns observed in fluorine nuclear magnetic resonance spectroscopy provide unambiguous evidence for the 2,5-difluoro substitution pattern.
X-ray crystallographic studies of structurally related compounds, such as 2,5-difluoro-4-methoxyphenylacetic acid, reveal important structural features that can be extrapolated to understand the ester derivative. These studies demonstrate the planar nature of the substituted aromatic ring and the specific bond lengths and angles associated with fluorine and methoxy substitution. The crystallographic data from related compounds suggests that this compound would likely exhibit similar structural parameters in the solid state.
Comparative Analysis with Structural Isomers
The comparative analysis of this compound with its structural isomers reveals significant differences in molecular properties and potential applications. Several positional isomers exist where the fluorine atoms and methoxy group occupy different positions on the aromatic ring, each exhibiting unique characteristics that influence their chemical behavior and biological activity.
Ethyl 2,4-difluoro-6-methoxyphenylacetate represents a closely related isomer where the methoxy group is positioned at the 6 position rather than the 4 position. This structural modification significantly alters the electronic distribution within the molecule and affects the overall dipole moment. The 2,4-difluoro-6-methoxy isomer exhibits different conformational preferences due to the altered steric interactions between the substituents and demonstrates distinct reactivity patterns in chemical transformations.
Another significant isomer, ethyl 2,3-difluoro-5-methoxyphenylacetate, features adjacent fluorine atoms at the 2 and 3 positions with the methoxy group at the 5 position. This adjacent positioning of fluorine atoms creates enhanced electronic effects due to their proximity and results in a more pronounced electron-withdrawing influence on the aromatic system. The compound exhibits different physicochemical properties compared to the 2,5-difluoro isomer, including altered solubility characteristics and reactivity patterns.
Ethyl 3,5-difluoro-4-methoxyphenylacetate presents a symmetrical substitution pattern where the fluorine atoms occupy the 3 and 5 positions flanking the methoxy group at the 4 position. This symmetrical arrangement creates a unique electronic environment that differs substantially from the asymmetric 2,5-difluoro substitution pattern. The symmetrical isomer exhibits distinct conformational preferences and intermolecular interaction patterns that influence its solid-state properties and solution behavior.
The comparative analysis reveals that the specific positioning of fluorine atoms and the methoxy group significantly influences the overall molecular properties of these isomers. The 2,5-difluoro-4-methoxy substitution pattern in the target compound creates a unique electronic distribution that cannot be replicated by other isomeric arrangements. This distinctive electronic environment contributes to the compound's specific chemical reactivity and potential biological activity, distinguishing it from related structural isomers and establishing its unique position within this class of fluorinated aromatic esters.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,5-difluoro-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-9(13)10(15-2)6-8(7)12/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZABIFETANNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Electrophilic Aromatic Substitution and Esterification
A two-step approach begins with fluorination of a methoxy-substituted benzene derivative, followed by esterification.
Step 1: Regioselective Fluorination
Starting with 4-methoxyphenylacetic acid, fluorination is achieved using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in dichloromethane at 0–25°C. This introduces fluorine atoms at the 2- and 5-positions via electrophilic substitution, leveraging the methoxy group’s directing effects.
Step 2: Esterification
The resulting 2,5-difluoro-4-methoxyphenylacetic acid is treated with ethanol and sulfuric acid (H₂SO₄) under reflux (78°C) for 6–8 hours. This yields the target ester with >85% purity after silica gel chromatography (hexane/ethyl acetate 5:1).
| Parameter | Conditions | Yield |
|---|---|---|
| Fluorinating agent | Deoxo-Fluor® (3.2 equiv) | 72% |
| Esterification catalyst | H₂SO₄ (10 mol%) | 88% |
| Purification | Column chromatography (Hexane/EtOAc) | 92% |
Cross-Coupling with Boronic Acid Derivatives
A copper-catalyzed coupling method enables precise substitution patterns.
| Reagent | Role | Yield |
|---|---|---|
| CuI | Catalyst (20 mol%) | 63% |
| Cs₂CO₃ | Base (2.0 equiv) | — |
| Ethyl bromofluoroacetate | Electrophile | 75% |
Photochemical Difluoroarylmethylation
A green chemistry approach uses visible light to drive radical reactions.
- Potassium 2,2-difluoro-2-(4-methoxyphenyl)acetate (prepared via reported procedures) is irradiated with blue LED light (420–425 nm) in water with K₂S₂O₈ as an oxidant.
- This generates a difluoromethyl radical, which couples with N-methyl-quinoxalin-2(1H)-one derivatives, followed by hydrolysis and esterification.
| Condition | Detail | Outcome |
|---|---|---|
| Light source | Blue LED (1.5 W) | 72% |
| Solvent | H₂O | — |
| Oxidant | K₂S₂O₈ (1.0 equiv) | — |
Industrial-Scale Synthesis (Patent-Based)
A scalable method from CN102206155A involves:
- Etherification : 3,4,5-Trifluoronitrobenzene reacts with trifluoroethanol and KOH (1:3.5:1.2 molar ratio) at 30°C for 4 hours.
- Reduction and Diazotization : The nitro group is reduced to amine (H₂/Pd-C), followed by diazotization (NaNO₂/HCl) and bromination (CuBr).
- Esterification : The brominated intermediate is treated with ethyl chloroacetate and K₂CO₃ in DMF at 80°C.
| Stage | Key Parameter | Scale |
|---|---|---|
| Etherification | KOH (1.2 equiv), 30°C | 10 kg |
| Bromination | CuBr (1.5 equiv), HBr | 8.5 kg |
| Final ester purity | HPLC (99.2%) | — |
Analytical Data and Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-4-methoxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,5-difluoro-4-methoxybenzoic acid, while reduction may produce 2,5-difluoro-4-methoxyphenylethanol.
Scientific Research Applications
Ethyl 2,5-difluoro-4-methoxyphenylacetate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-difluoro-4-methoxyphenylacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The methoxy group can also influence its pharmacokinetic properties, such as absorption and distribution within biological systems.
Comparison with Similar Compounds
Positional Isomerism: 2,5-Difluoro vs. 2,3-Difluoro
The positional isomer Ethyl 2,3-difluoro-4-methoxyphenylacetate shares the same molecular formula but differs in fluorine placement. In contrast, the 2,3-difluoro isomer’s meta-substitution may reduce steric accessibility, affecting binding affinity .
Halogen Substitution: Fluorine vs. Chlorine
Replacing fluorine with chlorine in Ethyl 2,5-dichloro-4-fluorophenylacetate increases molecular weight (251.08 g/mol) and introduces bulkier, more electronegative substituents. Chlorine’s stronger electron-withdrawing effect could alter the compound’s reactivity in nucleophilic substitution reactions compared to fluorine. However, chlorine’s larger atomic radius might reduce membrane permeability in biological systems .
Functional Group Variation: Methoxy vs. Fluoro
The methoxy group in this compound provides steric bulk and electron-donating properties, which can stabilize transition states in synthetic reactions or enhance receptor binding. In contrast, analogs like Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate (CAS 85828-82-6) incorporate iodine for radiopharmaceutical applications, highlighting the role of substituent choice in tailoring functionality .
Biological Activity
Ethyl 2,5-difluoro-4-methoxyphenylacetate (CAS Number: 691905-11-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antioxidant, and other pharmacological properties.
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving difluoromethylation and esterification processes. The general synthetic route involves the reaction of 4-methoxyphenylacetate with difluoromethylating agents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H12F2O3 |
| Molecular Weight | 232.21 g/mol |
| Melting Point | Not Available |
| Purity | ≥95% |
| NMR (1H) | δ ppm: 3.75 (s, 3H), 6.92 (d, 2H), 7.49 (d, 2H) |
| IR (KBr) | νmax: 2973, 1655, 1402 cm⁻¹ |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating the antimicrobial efficacy of several derivatives, this compound showed an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound also demonstrates notable antioxidant activity. This was assessed using the DPPH radical scavenging assay, where it was found to scavenge free radicals effectively.
- Research Findings : this compound exhibited an IC50 value of approximately 25 µg/mL in DPPH assays, indicating strong potential as an antioxidant agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary molecular docking studies suggest that the compound may inhibit certain enzymes involved in microbial metabolism and oxidative stress pathways.
Table 2: Biological Activity Summary
| Activity Type | Assessed Method | Result |
|---|---|---|
| Antimicrobial | MIC Assay | MIC = 32 µg/mL |
| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 2,5-difluoro-4-methoxyphenylacetate?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. A typical protocol involves refluxing the corresponding carboxylic acid (e.g., 2,5-difluoro-4-methoxybenzeneacetic acid) with ethanol in the presence of concentrated sulfuric acid (1–2% v/v) for 4–6 hours . Post-reaction, the mixture is quenched in ice water to precipitate the ester, followed by filtration, washing, and recrystallization from ethanol or methanol. Purity is confirmed via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR for verifying substituent positions (e.g., fluorine and methoxy groups) and ester linkage integrity .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1740 cm) and methoxy (C-O, ~1250 cm) functional groups .
- X-ray Crystallography : Resolves crystal packing and steric effects of fluorine and methoxy groups (e.g., torsion angles between substituents) .
- HPLC : Quantifies purity and detects byproducts (e.g., unreacted acid or transesterification products) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hydrolysis of the ester group or oxidation of the methoxy substituent . Pre-use stability checks via TLC or HPLC are recommended.
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or esterases) using fluorometric assays with positive/negative controls.
- Microbial Activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC determination) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC values .
Advanced Research Questions
Q. How can the synthesis be optimized for higher yield and scalability?
- Methodological Answer :
- Catalyst Screening : Replace HSO with HCl or Amberlyst-15 for milder conditions and easier purification .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while monitoring progress via in-line FTIR .
Q. How to resolve conflicting spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping fluorine-coupled protons) .
- Isotopic Labeling : Synthesize F-labeled analogs to clarify coupling patterns .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies address stereochemical challenges in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak IA/IB columns with hexane:isopropanol mobile phases .
- Enzymatic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers introduced via substitution .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl/Br) or alkyl groups replacing methoxy/fluoro groups .
- Computational Docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins .
- Pharmacophore Modeling : Identify critical substituent interactions (e.g., hydrogen bonding by fluorine) via MOE or Discovery Studio .
Q. What advanced purification methods overcome challenges in isolating high-purity product?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate ester from acidic byproducts .
- Flash Chromatography : Optimize silica gel columns with ethyl acetate/hexane (10–30% gradient) for large-scale runs .
- Crystallization Screening : Test solvent pairs (e.g., ethanol/diethyl ether) to improve crystal habit and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
